molecular formula C14H9ClN2O4S B12690065 1H-Indole, 1-((2-chloro-5-nitrophenyl)sulfonyl)- CAS No. 173908-28-6

1H-Indole, 1-((2-chloro-5-nitrophenyl)sulfonyl)-

Cat. No.: B12690065
CAS No.: 173908-28-6
M. Wt: 336.8 g/mol
InChI Key: NZHLRWLURWLIGN-UHFFFAOYSA-N
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Description

1H-Indole, 1-((2-chloro-5-nitrophenyl)sulfonyl)- is a compound belonging to the indole family, which is known for its diverse biological and pharmacological activities. Indole derivatives have been extensively studied due to their presence in many natural products and their potential therapeutic applications .

Preparation Methods

The synthesis of 1H-Indole, 1-((2-chloro-5-nitrophenyl)sulfonyl)- typically involves the reaction of indole derivatives with sulfonyl chlorides under specific conditions. One common method includes the use of palladium(II) acetate as a catalyst in the presence of a bidentate ligand and a soluble base like triethylamine. The reaction is carried out under reflux in a toluene/acetonitrile mixture at elevated temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1H-Indole, 1-((2-chloro-5-nitrophenyl)sulfonyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group, often using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amino derivatives.

Scientific Research Applications

1H-Indole, 1-((2-chloro-5-nitrophenyl)sulfonyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indole, 1-((2-chloro-5-nitrophenyl)sulfonyl)- involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. For instance, it may inhibit specific enzymes or modulate receptor activity, leading to its observed pharmacological effects .

Comparison with Similar Compounds

1H-Indole, 1-((2-chloro-5-nitrophenyl)sulfonyl)- can be compared with other indole derivatives such as:

  • 5-chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide
  • N-arylsulfonyl-3-acetylindole

These compounds share similar structural features but differ in their specific substituents, leading to variations in their biological activities and applications .

Properties

CAS No.

173908-28-6

Molecular Formula

C14H9ClN2O4S

Molecular Weight

336.8 g/mol

IUPAC Name

1-(2-chloro-5-nitrophenyl)sulfonylindole

InChI

InChI=1S/C14H9ClN2O4S/c15-12-6-5-11(17(18)19)9-14(12)22(20,21)16-8-7-10-3-1-2-4-13(10)16/h1-9H

InChI Key

NZHLRWLURWLIGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2S(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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